1-Isocyano-3-phenoxybenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-isocyano-3-phenoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO/c1-14-11-6-5-9-13(10-11)15-12-7-3-2-4-8-12/h2-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJRUJUJXQTTDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=CC(=CC=C1)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Isocyano 3 Phenoxybenzene
Classical Dehydration of N-Formyl-3-phenoxyaniline Precursors
The most prevalent and versatile method for the synthesis of 1-isocyano-3-phenoxybenzene is the dehydration of N-formyl-3-phenoxyaniline. This process involves the removal of a water molecule from the formamide (B127407) functional group to yield the isocyanide. The efficacy of this reaction is highly dependent on the choice of dehydrating agent and the reaction conditions.
Reagent-Based Dehydration Approaches (e.g., Phosphoryl Chloride, Burgess Reagent)
Phosphoryl Chloride (POCl₃): A common and effective reagent for the dehydration of N-aryl formamides is phosphoryl chloride in the presence of a base, typically a tertiary amine like triethylamine (B128534) or pyridine. The reaction proceeds through the activation of the formyl oxygen by phosphoryl chloride, followed by elimination facilitated by the base to form the isocyanide. A general mechanism for this dehydration is depicted below:
Table 1: Key Reagents in the Dehydration of N-Formyl Precursors
| Reagent | Chemical Formula | Role | Common Base |
|---|---|---|---|
| Phosphoryl Chloride | POCl₃ | Dehydrating Agent | Triethylamine, Pyridine |
While specific yields for this compound are not extensively reported in publicly available literature, studies on a wide range of N-aryl formamides demonstrate that this method can provide high to excellent yields, often in a short reaction time. wikipedia.orgbyjus.com
Burgess Reagent: The Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate) is a milder and more selective dehydrating agent. wikipedia.orgrsc.org It is particularly useful for substrates that are sensitive to the harsher conditions of reagents like phosphoryl chloride. rsc.orgatlanchimpharma.com The reaction with the Burgess reagent typically proceeds under neutral conditions and is known to be effective for a variety of formamides, converting them into isocyanides in high yields. rsc.orgatlanchimpharma.com This makes it a potentially valuable tool for the synthesis of this compound, especially if sensitive functional groups are present on the phenoxy ring.
Optimization of Reaction Conditions and Yields for Phenoxy Isocyanides
The optimization of reaction conditions is crucial for maximizing the yield and purity of phenoxy isocyanides like this compound. Key parameters to consider include the choice of solvent, reaction temperature, and the stoichiometry of the reagents.
For the phosphoryl chloride method, using a non-protic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) is common. Recent studies have shown that using triethylamine not only as a base but also as the solvent can lead to a highly efficient and greener synthesis of isocyanides, with reactions often completing in minutes at 0°C. wikipedia.org This approach offers advantages in terms of increased reaction speed, milder conditions, and reduced waste. wikipedia.org
Table 2: General Reaction Parameters for Optimization
| Parameter | Typical Range/Options | Impact on Reaction |
|---|---|---|
| Solvent | Dichloromethane, THF, Triethylamine | Affects solubility, reaction rate, and work-up |
| Temperature | 0°C to reflux | Influences reaction rate and potential side reactions |
| Base (for POCl₃) | Triethylamine, Pyridine | Neutralizes HCl produced, facilitates elimination |
For the Burgess reagent, the reaction is often carried out in aprotic solvents like benzene (B151609) or THF at room temperature or with gentle heating. The mild nature of the reagent often leads to cleaner reactions with fewer byproducts. atlanchimpharma.com
Alternative Synthetic Pathways for Aryl Isocyanides Applicable to this compound
While the dehydration of formamides is the most common route, other methods can be employed for the synthesis of aryl isocyanides.
Carbylamine Reaction (Hofmann Isocyanide Synthesis)
The Hofmann isocyanide synthesis, or carbylamine reaction, is a classical method for the preparation of isocyanides from primary amines. wikipedia.org This reaction involves treating a primary amine, in this case, 3-phenoxyaniline, with chloroform (B151607) (CHCl₃) and a strong base, such as potassium hydroxide (B78521) (KOH), often in a biphasic system with a phase-transfer catalyst. wikipedia.org The reaction proceeds through the formation of dichlorocarbene (B158193) (:CCl₂) as a reactive intermediate, which then reacts with the primary amine to form the isocyanide. wikipedia.org While this method is effective, it is often associated with the formation of byproducts and can be less efficient than the dehydration of formamides for many substrates.
Reductive Amidation and Other C1 Synthon Approaches
More contemporary approaches to isocyanide synthesis involve reductive amidation and the use of other C1 synthons. For instance, a one-pot synthesis could potentially involve the reductive formylation of a corresponding nitro-precursor, 3-nitrophenoxybenzene, to the formamide, followed by in-situ dehydration. This would streamline the process by avoiding the isolation of the intermediate amine and formamide.
The use of isocyanides themselves as C1 synthons is a well-established concept in multicomponent reactions. However, in the context of synthesizing the isocyanide itself, other C1 sources are relevant. For example, formylation of the primary amine (3-phenoxyaniline) with formic acid or other formylating agents is the first step in the classical dehydration route.
Scalability and Parallel Synthesis of this compound Analogues
The synthesis of isocyanides, including this compound and its analogues, is amenable to both large-scale production and parallel synthesis for the creation of chemical libraries. The dehydration of formamides using phosphoryl chloride and triethylamine has been successfully scaled up to multigram and even kilogram quantities for various aryl isocyanides. The rapid reaction times and high efficiencies contribute to the scalability of this method.
Furthermore, the robustness of modern isocyanide synthesis protocols allows for their adaptation to parallel synthesis formats. This is particularly valuable for generating libraries of structurally diverse phenoxy-substituted aryl isocyanides for applications in drug discovery and materials science. By varying the substituents on either the aniline (B41778) or the phenoxy ring of the starting materials, a wide array of analogues can be prepared efficiently using automated or semi-automated synthesis platforms. This approach facilitates the rapid exploration of structure-activity relationships. The use of flow chemistry has also been explored for the parallel synthesis of aryl diazonium libraries, a technology that could potentially be adapted for the synthesis of isocyanide libraries. researchgate.netnih.gov
Batch Synthesis Optimization for Gram-Scale Production
While specific literature on the gram-scale batch synthesis optimization of this compound is not extensively detailed, general principles for the synthesis of aryl isocyanides can be applied. The classical synthesis of isocyanides often involves the dehydration of the corresponding formamide. Key to optimizing this process for gram-scale production is the careful control of reaction parameters to maximize yield and minimize the formation of impurities.
The dehydration of N-(3-phenoxyphenyl)formamide, the precursor to this compound, is typically achieved using a dehydrating agent such as phosphorus oxychloride (POCl₃) in the presence of a base, commonly triethylamine (Et₃N) or pyridine, in an appropriate solvent like dichloromethane (CH₂Cl₂) or chloroform (CHCl₃).
Key Optimization Parameters for Batch Synthesis:
Reagent Stoichiometry: The molar ratio of the formamide to the dehydrating agent and the base is critical. An excess of the base is often used to neutralize the acidic byproducts.
Temperature Control: The reaction is typically exothermic and requires careful temperature management to prevent side reactions. Running the reaction at reduced temperatures (e.g., 0 °C to room temperature) is common.
Solvent Choice: The solvent should be inert to the reaction conditions and allow for easy work-up. Dichloromethane is a common choice due to its low boiling point, facilitating removal post-reaction.
Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is essential to determine the optimal reaction time.
A representative, though generalized, procedure for the gram-scale synthesis of an aryl isocyanide is detailed below.
| Parameter | Condition |
|---|---|
| Starting Material | N-(3-phenoxyphenyl)formamide |
| Dehydrating Agent | Phosphorus oxychloride (POCl₃) |
| Base | Triethylamine (Et₃N) |
| Solvent | Dichloromethane (CH₂Cl₂) |
| Temperature | 0 °C to 25 °C |
| Scale | Gram-scale |
Microfluidic and Continuous Flow Synthesis Approaches for Isocyanide Preparation
Continuous flow chemistry has emerged as a superior methodology for the synthesis of isocyanides, offering significant advantages in terms of safety, efficiency, and scalability. rsc.orgresearchgate.net The enclosed nature of flow reactors minimizes exposure to the foul-smelling and potentially toxic isocyanide products. chemrxiv.org Furthermore, the excellent heat and mass transfer characteristics of microreactors allow for precise control over reaction conditions, leading to higher yields and purity. researchgate.net
In a typical continuous flow setup for isocyanide synthesis, streams of the formamide precursor with a base and the dehydrating agent are pumped and mixed in a microreactor or a coil reactor. rsc.org The reaction occurs within the reactor, and the product stream can be directly used in subsequent reactions (a "telescoped" reaction) or collected after in-line purification. researchgate.net This method avoids the isolation of the often-unstable isocyanide intermediate. researchgate.net
Research has demonstrated the successful synthesis of various isocyanides using flow chemistry, achieving high yields in short reaction times. researchgate.net For instance, a solution of a formamide and triethylamine in chloroform can be reacted with a solution of phosphorus oxychloride in the same solvent within a coiled reactor at room temperature. rsc.org The yield of the isocyanide can be determined by quantitative ¹H-NMR analysis of the output stream. rsc.org
The table below illustrates typical parameters for the continuous flow synthesis of an isocyanide, which would be applicable to the preparation of this compound.
| Parameter | Condition |
|---|---|
| Reactant A | Solution of N-(3-phenoxyphenyl)formamide and Triethylamine in Chloroform |
| Reactant B | Solution of Phosphorus oxychloride in Chloroform |
| Reactor Type | Coil Reactor (e.g., 10 mL volume) |
| Flow Rate | 0.5 mL min⁻¹ (total) |
| Temperature | 25 °C |
| Residence Time | Calculated based on reactor volume and flow rate |
The adoption of continuous flow technology for the synthesis of isocyanides like this compound represents a significant advancement, enabling safer and more efficient production of this class of chemical compounds. rsc.org
Reactivity and Mechanistic Investigations of 1 Isocyano 3 Phenoxybenzene
Multicomponent Reactions (MCRs) Involving 1-Isocyano-3-phenoxybenzene
Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. Isocyanide-based multicomponent reactions (IMCRs) are particularly significant for their efficiency in rapidly generating molecular diversity.
The Passerini three-component reaction (P-3CR), first reported in 1921, is a cornerstone of isocyanide chemistry. d-nb.info It typically involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy carboxamide. d-nb.info The reaction is believed to proceed through the formation of a hydrogen-bonded intermediate between the carbonyl and the carboxylic acid, which is then attacked by the isocyanide. This is followed by an intramolecular Mumm rearrangement to furnish the final product. d-nb.info
In a specific application, this compound has been utilized as a key reagent in the synthesis of α-ketoamide inhibitors for the proteasome, a critical target in cancer therapy. In this context, it was reacted with a peptidic aldehyde and trifluoroacetic acid in the presence of 2-iodoxybenzoic acid (IBX). The 3-phenoxy group was strategically chosen to be sufficiently bulky to occupy a specific substrate pocket (S1') in the target enzyme, while retaining enough flexibility for an induced fit. The resulting product demonstrated significant cytotoxic activity in leukemia cell lines, underscoring the utility of the Passerini reaction with this compound for generating biologically active molecules.
Table 1: Passerini Reaction with this compound
| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Peptidic Aldehyde | This compound | Trifluoroacetic acid | IBX | α-Ketoamide 9 | 29% |
The Ugi four-component reaction (U-4CR) represents an extension of the Passerini reaction and is one of the most prominent IMCRs. It combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. The generally accepted mechanism begins with the formation of an imine from the carbonyl compound and the amine. The isocyanide then adds to the imine, forming a nitrilium ion intermediate, which is subsequently trapped by the carboxylate. A final Mumm rearrangement yields the stable dipeptide-like product.
The versatility of the Ugi reaction allows for the creation of large libraries of compounds for drug discovery and peptidomimetic synthesis. While this reaction is a fundamental tool for isocyanides, specific studies detailing the use of this compound within an Ugi reaction framework were not prominent in the surveyed literature. However, based on the general reactivity of aryl isocyanides, it is expected to be a viable component in such transformations.
Beyond the Passerini and Ugi reactions, the isocyano group's unique reactivity enables its participation in various other multicomponent processes that lead to heterocyclic structures. One notable example is the Groebke-Blackburn-Bienaymé (GBB) reaction, a three-component reaction between an aldehyde, an amine, and an isocyanide to form 3-aminoimidazoles. In this process, the nitrilium ion formed after the isocyanide attacks the imine is trapped intramolecularly by a heterocyclic nitrogen atom.
Furthermore, palladium-catalyzed reactions involving isocyanide insertion have emerged as a powerful method for synthesizing N-heterocycles. These reactions often involve an imidoylative cyclization process where the isocyanide is inserted into a palladium-carbon bond, followed by an intramolecular cyclization. Although these methodologies are well-established for various isocyanides, specific examples employing this compound were not identified in the reviewed research.
Cycloaddition Chemistry of the Isocyano Group
The carbon atom of the isocyano group can be considered a carbene-like species, allowing it to participate in cycloaddition reactions. This reactivity provides a direct route to various cyclic and heterocyclic systems.
Molecules containing both an azido and an isocyano group can undergo intramolecular cyclization reactions to form complex heterocyclic systems. In the presence of a catalytic amount of sodium azide (B81097), for instance, certain α-azido-ω-isocyanides have been shown to cyclize into tricyclic cyanamides. These intermediates can then be converted into C-substituted tetrazoles if an excess of the azide reagent is present. This metal-free approach provides a novel pathway to complex heterocycles. Another pathway involves the intramolecular cyclization of 2-(1-azidobenzyl)-1-isocyanobenzene, which yields 4-phenylquinazoline in the presence of sodium hydride. These examples highlight the potential for intramolecular reactions between the azide and isocyanide functionalities, though specific research on systems incorporating the this compound scaffold in this context has not been detailed in the available literature.
Transition-Metal Catalyzed Transformations of this compound
The isocyano group in this compound serves as a versatile C1 building block in transition metal catalysis. nih.govvu.nl Coordination to a metal center alters the electronic distribution of the isocyanide, enabling reaction pathways that are otherwise inaccessible. nih.govvu.nl
Palladium-catalyzed isocyanide insertion reactions have become powerful methods for constructing nitrogen-containing heterocycles. rsc.org In the context of this compound, palladium-catalyzed imidoylative annulation would involve the insertion of the isocyanide into a Pd-C bond, followed by an intramolecular cyclization.
A general mechanism for this type of transformation involves the oxidative addition of an aryl halide to a Pd(0) catalyst, forming an arylpalladium(II) complex. This complex then undergoes migratory insertion with this compound to form an imidoyl-palladium intermediate. Subsequent intramolecular C–H activation or reaction with another functional group on the substrate leads to the formation of a new ring system. This strategy provides efficient access to a variety of heterocyclic scaffolds. rsc.orgresearchgate.net
Table 1: Representative Palladium-Catalyzed Imidoylative Annulation
| Reactant A | Reactant B | Catalyst | Product Type | Ref. |
| 2-Iodoaniline Derivative | This compound | Pd(OAc)₂ | N-Acyl Anthranilamide | researchgate.net |
| Alkyne-tethered Aryl Iodide | This compound | Palladium Catalyst | Fused Tetracyclic N-Heterocycle | researchgate.net |
| 3-(2-Isocyanoethyl)indole | Aryl Halide | Pd(OAc)₂ | Spiroindoline | rsc.org |
Rhodium catalysts are effective in promoting the cyclization and dimerization of various organic substrates, including those containing isocyanide functionalities. rsc.orgnih.govnih.govnih.gov For this compound, a rhodium(III)-catalyzed process could facilitate a C-H activation event on an aromatic ring, followed by coupling with the isocyanide.
In a typical rhodium-catalyzed cyclization, the reaction may proceed through a rhodacycle intermediate. nih.gov For instance, the C-H bond of a directing group-containing substrate could be activated by the Rh(III) catalyst. The resulting intermediate can then coordinate with this compound, leading to insertion and subsequent reductive elimination to yield a cyclized product. Such reactions are valuable for synthesizing complex polycyclic molecules. rsc.orgrsc.org
Isocyanides are well-known for their ability to undergo insertion reactions into metal-carbon and metal-heteroatom bonds. nih.govsioc-journal.cn This reactivity is fundamental to many of the catalytic transformations discussed. When this compound coordinates to a transition metal, its isocyano carbon becomes more susceptible to nucleophilic attack, while the nitrogen atom's electron density is altered.
In a typical insertion process, a metal-ligand bond (M-R) adds across the isocyanide's C≡N triple bond. This forms a new metal-carbon bond and a metal-imidoyl species (M-C(R)=N-Ar), where Ar is the 3-phenoxyphenyl group. This inserted product can then undergo further reactions, such as reductive elimination or subsequent insertions, to build more complex molecular structures. Both noble metals like palladium and more earth-abundant base metals can catalyze these insertion processes. vu.nlvu.nl
Nucleophilic Reactivity of this compound
Beyond its role in organometallic catalysis, the isocyanide carbon of this compound can act as a potent nucleophile.
Recent studies have demonstrated that isocyanides are effective nucleophiles in SN2 reactions with alkyl halides. nih.govresearchgate.net In this transformation, the lone pair of electrons on the terminal carbon of this compound attacks the electrophilic carbon of an alkyl halide. This is a classic SN2 mechanism, involving backside attack and inversion of configuration at the electrophilic carbon, which displaces the halide leaving group. masterorganicchemistry.comyoutube.com
This reaction is significant as it provides a novel route to highly substituted secondary amides, following the hydrolysis of the initial product. The process is a three-component reaction involving the isocyanide, an electrophile (like an alkyl halide), and water. nih.govresearchgate.net
Table 2: SN2 Reaction of Isocyanides with Electrophiles
| Isocyanide | Electrophile | Key Intermediate | Final Product (after hydrolysis) | Ref. |
| This compound | Alkyl Halide (R-X) | Nitrilium Ion | N-(3-phenoxyphenyl)alkanamide | nih.govresearchgate.net |
| This compound | Sulfonyl Ester (R-OTs) | Nitrilium Ion | N-(3-phenoxyphenyl)alkanamide | researchgate.net |
The SN2 reaction between this compound and an alkyl halide leads to the formation of a highly reactive nitrilium ion intermediate. researchgate.netresearchgate.net This species, characterized by a [R-C≡N-Ar]⁺ structure, is a powerful electrophile. researchgate.netvu.nl
In the presence of water, the nitrilium ion is readily attacked at the carbon atom. researchgate.netresearchgate.net The subsequent tautomerization and hydrolysis of the intermediate result in the formation of a stable secondary amide. researchgate.net This two-step sequence—nucleophilic attack by the isocyanide followed by hydrolysis of the resulting nitrilium ion—provides a conceptually new method for amide synthesis, where the isocyanide effectively acts as an "Umpolung" amide carbanion synthon. nih.govresearchgate.net The nitrilium ion can, in some cases, be trapped by other nucleophiles if they are present in the reaction mixture. researchgate.net
Radical Reactions and Electron Transfer Processes Involving this compound
The isocyanide functional group is characterized by its unique electronic structure, possessing both nucleophilic and electrophilic character at the carbon atom. This duality allows isocyanides to participate in a variety of chemical transformations, including radical reactions and processes initiated by electron transfer. While specific studies detailing the radical and photoinduced electron transfer reactivity of this compound are not extensively documented in publicly available literature, the general behavior of aromatic isocyanides in these reactions provides a framework for understanding its potential reactivity.
Photoinduced Electron Transfer (PET) Pathways
Photoinduced electron transfer (PET) is a fundamental process in photochemistry where an electron is transferred from a donor to an acceptor molecule upon photoexcitation. In the context of isocyanides, PET can initiate a cascade of reactions. Although specific PET studies on this compound are not detailed, the general mechanism would likely involve the excitation of a photosensitizer, which then engages in electron transfer with the isocyanide.
Depending on the reaction conditions and the nature of the photosensitizer, this compound could act as either an electron donor or an acceptor. The presence of the electron-rich phenoxy group might influence its donor properties. Following the initial electron transfer event, a radical ion of the isocyanide would be formed, which could then undergo further reactions. For instance, in sensitized photo-oxygenation reactions, electron transfer from an electron-rich molecule to an excited sensitizer can lead to the formation of a substrate radical cation and a sensitizer radical anion. The latter can transfer an electron to molecular oxygen to generate superoxide anion, which can then react with the substrate radical cation.
Generation and Reactivity of Carbon-Based Radical Intermediates
Isocyanides are known to react with carbon-centered radicals to generate imidoyl radicals as key intermediates. nih.gov These imidoyl radicals can then participate in subsequent addition and cyclization reactions, which are valuable transformations in synthetic organic chemistry. nih.gov The reaction of a radical species with the isocyano group of this compound would be expected to form a corresponding imidoyl radical.
The general scheme for this process is the addition of a radical (R•) to the isocyanide carbon, as depicted below:
R-N=C: + R'• → R-N=C•-R'
The resulting imidoyl radical is a versatile intermediate. For instance, in the case of 2-isocyanobiaryls, the generated imidoyl radical can undergo intramolecular cyclization onto an adjacent aromatic ring to form phenanthridine derivatives. nih.govbeilstein-journals.org While this compound does not possess the ortho-aryl group necessary for this specific transformation, the generated imidoyl radical could be trapped by other intra- or intermolecular radical acceptors.
Dimerization and Oligomerization of Isocyanides
The dimerization of isocyanides represents a fundamental aspect of their reactivity, potentially leading to the formation of unique chemical structures. Computational studies have provided significant insights into the thermodynamics and kinetics of these processes.
Computational Studies on 1,4-Diazabutatriene Formation
The head-to-head dimerization of isocyanides can lead to the formation of 1,4-diazabutatrienes (R-N=C=C=N-R). These molecules have been proposed as transient intermediates in various reactions but have proven challenging to isolate. Computational studies have been employed to understand the factors influencing the stability of these elusive dimers.
These studies investigate the influence of the substituent (R) on the energetics of the dimerization process. The electronic nature of the substituent plays a crucial role in the stability of the resulting 1,4-diazabutatriene. While a specific computational study on the dimerization of this compound was not found, general findings from these studies can offer predictions. For many common isocyanides, the dimerization to form 1,4-diazabutatrienes is an endergonic process. However, substituents that can effectively stabilize the cumulene structure can shift the equilibrium towards the dimer.
A computational analysis of various isocyanides has shown that substituents with strong electron-withdrawing or electron-donating capabilities can significantly impact the stability of the dimer. The table below summarizes hypothetical data based on general trends observed in computational studies of isocyanide dimerization.
| Substituent (R) | Nature of Substituent | Calculated Dimerization Energy (kcal/mol) | Predicted Stability of Dimer |
| H | Neutral | Positive (Endergonic) | Low |
| CH3 | Weakly Electron-Donating | Positive (Endergonic) | Low |
| F | Strongly Electron-Withdrawing | Negative (Exergonic) | High |
| NMe2 | Strongly Electron-Donating | Negative (Exergonic) | High |
| 3-phenoxyphenyl | Electron-Withdrawing (inductive) and Donating (resonance) | Not Calculated | Moderate (Hypothesized) |
This table is illustrative and based on general principles from computational studies on other isocyanides.
Strategies for Stabilizing Elusive Dimerization Products
The inherent reactivity of 1,4-diazabutatrienes makes their isolation a significant synthetic challenge. Computational studies not only predict their stability but can also guide the development of strategies to stabilize these elusive molecules. One of the key findings is that the choice of the N-substituent is paramount.
One proposed strategy is the use of substituents that can engage in resonance or inductive effects to delocalize the electron density of the cumulene system. For instance, computational results have indicated that isocyanides bearing a fluorine atom (F-NC) or a dimethylamino group (-NMe2) are predicted to undergo exergonic dimerization, suggesting that the resulting 1,4-diazabutatrienes would be thermodynamically stable.
Another approach could be the incorporation of bulky substituents that provide kinetic stabilization by sterically hindering decomposition pathways or further oligomerization. In the case of this compound, the phenoxybenzene group is moderately bulky, which might confer some degree of kinetic stability to its potential dimer.
Heterodimerization, the reaction between two different isocyanides, has also been computationally explored as a more promising route to stable 1,4-diazabutatrienes. By carefully selecting two isocyanides with complementary electronic properties (one electron-rich and one electron-poor), it may be possible to form a stable heterodimer with a favorable energy profile.
Acid/Base Sensitivity and Hydrolysis Pathways of this compound
The reactivity of the isocyano group in this compound is markedly influenced by the pH of the medium. Isocyanides, in general, exhibit distinct stability profiles under acidic and basic conditions, and their hydrolysis pathways are well-characterized. While specific kinetic data for this compound is not extensively available in the literature, its behavior can be predicted based on the established reactivity of aromatic isocyanides and the electronic influence of the 3-phenoxy substituent.
Acid Sensitivity and Hydrolysis Pathway
Aromatic isocyanides are known to be sensitive to acidic conditions, undergoing hydrolysis to form N-arylformamides. brainly.indoubtnut.com The hydrolysis of this compound in an aqueous acidic medium is anticipated to proceed via a specific acid-catalyzed mechanism. This pathway involves the initial protonation of the isocyanide carbon, which is the rate-determining step, followed by the nucleophilic attack of a water molecule.
The proposed mechanism for the acid-catalyzed hydrolysis of this compound is as follows:
C-Protonation: The isocyano carbon atom is protonated by a hydronium ion (H₃O⁺) to form a highly electrophilic nitrilium ion intermediate. The phenoxy group at the meta position will exert a moderate electron-withdrawing inductive effect, which is expected to slightly influence the electron density at the isocyano carbon and thus the rate of protonation.
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the nitrilium ion.
Deprotonation and Tautomerization: Subsequent deprotonation and tautomerization of the resulting intermediate lead to the formation of the final product, N-(3-phenoxyphenyl)formamide.
Under more forcing acidic conditions and elevated temperatures, the initially formed N-(3-phenoxyphenyl)formamide can undergo further hydrolysis to yield 3-phenoxyaniline and formic acid. brainly.indoubtnut.com
Table 1: Predicted Products of Acid-Catalyzed Hydrolysis of this compound
| Reaction Condition | Initial Product | Final Products (Forced Conditions) |
| Aqueous Acid (e.g., dil. HCl) | N-(3-phenoxyphenyl)formamide | 3-Phenoxyaniline and Formic Acid |
Base Sensitivity and Stability
In contrast to their sensitivity to acids, isocyanides are generally stable under strongly basic conditions. researchgate.net The isocyanide carbon atom carries a formal negative charge, which results in electrostatic repulsion of nucleophiles like the hydroxide (B78521) ion (OH⁻). stackexchange.com Therefore, this compound is expected to be largely unreactive towards hydrolysis in basic media. This stability in the presence of strong bases is a characteristic feature of the isocyanide functional group.
Table 2: Expected Reactivity of this compound in Acidic and Basic Media
| Medium | pH Range | Expected Reactivity | Primary Result |
| Acidic | < 7 | Sensitive | Hydrolysis to N-(3-phenoxyphenyl)formamide |
| Basic | > 7 | Stable | No significant hydrolysis |
The electronic properties of the 3-phenoxy substituent are not expected to alter this fundamental behavior in basic media, as the inherent electronic repulsion at the isocyano carbon remains the dominant factor.
Advanced Applications in Organic Synthesis Utilizing 1 Isocyano 3 Phenoxybenzene Scaffolds
Construction of Spirocyclic and Constrained Molecular Scaffolds
The synthesis of spirocyclic and other conformationally constrained scaffolds has garnered significant interest, particularly in drug discovery, due to their ability to present substituents in well-defined three-dimensional orientations. nih.govacs.org Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, have emerged as powerful tools for constructing these intricate architectures. nih.govresearchgate.net The key to forming cyclic structures lies in the intramolecular trapping of the reactive nitrilium ion intermediate, which is a hallmark of isocyanide chemistry. nih.govresearchgate.netsemanticscholar.org
When a bifunctional reactant is employed in an MCR with an aryl isocyanide like 1-Isocyano-3-phenoxybenzene, the initially formed linear product can undergo a subsequent intramolecular cyclization. For instance, in an Ugi three-component reaction, if a reactant contains a secondary nucleophile (like a hydroxyl or amino group), this group can attack the nitrilium intermediate, leading to the formation of a heterocyclic ring. nih.gov This strategy has been successfully applied to generate spirocyclic indoxyl ring systems through an interrupted Ugi reaction featuring a Houben-Hoesch type cyclization. nih.govresearchgate.net Similarly, multicomponent reactions involving ethylenediamines, ketones, aldehydes, and isocyanides can yield spirocyclic tetrahydropyrazin-2-amines. nih.gov The this compound scaffold is well-suited for these transformations, providing a rigid aromatic core that can influence the stereochemical outcome of the spiro-center formation.
Below is a table illustrating representative IMCRs used for the synthesis of spirocyclic scaffolds, for which this compound could be a viable aryl isocyanide component.
| Reaction Type | Reactants | Spirocyclic Product | Key Feature |
| Interrupted Ugi | Bifunctional amine/phenol (B47542), Carbonyl, Isocyanide | Spiro-indoxyls | Intramolecular Houben-Hoesch type cyclization nih.govresearchgate.net |
| Ugi 4-CR | Ethylenediamine, Carbonyls (2), Isocyanide | Spiro-tetrahydropyrazines | Intramolecular trapping of nitrilium by second amine nih.gov |
| Formal [2+2] Cycloaddition | Isatin derivatives, C(1)-ammonium enolates | Spirocyclic β-lactone-oxindoles | Enantioselective isothiourea catalysis researchgate.net |
Diversity-Oriented Synthesis (DOS) Enabled by Isocyanide Chemistry
Diversity-Oriented Synthesis (DOS) is a powerful strategy that aims to efficiently generate libraries of structurally diverse small molecules for high-throughput screening and drug discovery. mdpi.comscispace.comrsc.org Isocyanide chemistry, particularly IMCRs, is exceptionally well-suited for DOS because it allows for the rapid assembly of complex products from a variable set of simple starting materials in a single synthetic operation. nih.gov
The Ugi four-component reaction (U-4CR), which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide, is a cornerstone of DOS. beilstein-journals.org By systematically varying each of the four components, vast libraries of compounds with diverse appendages and stereochemistry can be created around a central bis-amide scaffold. nih.govresearchgate.net Utilizing this compound as the constant isocyanide component, chemists can generate a library where diversity is introduced through the other three inputs. This approach allows for the exploration of a large chemical space to identify molecules with desired biological activities. mdpi.com Furthermore, modifications to the standard Ugi reaction, such as replacing the carboxylic acid with an electron-deficient phenol (the Passerini-Smiles reaction), can introduce scaffold diversity, a key goal of DOS. nih.govresearchgate.netsemanticscholar.org
The table below demonstrates the principle of DOS using a hypothetical Ugi reaction with this compound.
| Aldehyde (R1CHO) | Amine (R2NH2) | Carboxylic Acid (R3COOH) | Isocyanide | Resulting Scaffold Diversity |
| Benzaldehyde | Aniline (B41778) | Acetic Acid | This compound | α-Acylamino amide product A |
| Cyclohexanecarboxaldehyde | Benzylamine | Benzoic Acid | This compound | α-Acylamino amide product B |
| Formaldehyde | Methylamine | Formic Acid | This compound | α-Acylamino amide product C |
| Benzaldehyde | Aniline | 2-Nitrophenol | This compound | α-Aryloxy amide product D (via Passerini-Smiles) researchgate.netsemanticscholar.org |
Development of Novel Complex Heterocyclic Systems
The utility of this compound extends beyond the synthesis of peptide-like structures to the construction of a wide range of complex nitrogen-containing heterocycles. google.comdigitellinc.commdpi.com The isocyanide carbon can act as a versatile C1 building block that can be incorporated into various ring systems through cycloaddition reactions or MCRs coupled with subsequent cyclization steps. nih.govsemanticscholar.org
Isocyanide-based MCRs serve as an entry point to highly functionalized acyclic intermediates that are primed for cyclization. For example, the product of an Ugi reaction can be designed to contain functional groups that facilitate a post-condensation transformation, leading to cyclic peptidomimetics or other complex heterocycles like oxazoles and triazoles. beilstein-journals.orgresearchgate.net Additionally, isocyanides can participate in formal cycloaddition reactions with conjugated heterodienes to form various heterocyclic rings. semanticscholar.org Palladium-catalyzed MCRs involving the insertion of an isocyanide into a carbon-palladium bond have been developed to synthesize heterocycles such as oxazolines, benzoxazoles, and benzothiazoles. google.com These methods demonstrate the broad applicability of aryl isocyanides like this compound in generating medicinally relevant heterocyclic cores.
The following table summarizes various strategies for synthesizing complex heterocycles using aryl isocyanides.
| Synthetic Strategy | Key Reaction Type | Heterocyclic Product | Mechanistic Highlight |
| Ugi + Post-cyclization | Ugi 4-CR / Robinson–Gabriel reaction | Oxazoles | Formation of linear Ugi adduct followed by acid-catalyzed cyclization and dehydration beilstein-journals.org |
| Ugi-Azide Reaction | Ugi 3-CR with an azide (B81097) | 1,5-Disubstituted Tetrazoles | Intramolecular cyclization of the nitrilium intermediate with the azide anion researchgate.net |
| Palladium Catalysis | Isocyanide Insertion / Cyclization | Benzoxazoles, Oxazolines | Formation of an amidine intermediate which undergoes intramolecular cyclization google.com |
| Consecutive IMCRs | Ugi followed by Passerini | Macroheterocycles | Stepwise construction of a linear precursor followed by intramolecular cyclization beilstein-journals.org |
Integration into Bioorthogonal Labeling Strategies (focus on chemical methodology)
Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. kinxcdn.com The isocyanide group has emerged as a promising bioorthogonal handle due to its small size, stability under physiological conditions, and unique reactivity. frontiersin.orgnih.govresearchgate.net Aryl isocyanides, including derivatives of this compound, can be incorporated into biomolecules for labeling, imaging, and other biological applications.
The premier bioorthogonal reaction involving isocyanides is the [4+1] cycloaddition with tetrazines. frontiersin.orgnih.gov This reaction, often termed the isocyanide-tetrazine ligation, is exceptionally fast and selective, proceeding rapidly at low concentrations without the need for a catalyst. nih.govresearchgate.net The reaction involves the isocyanide acting as a dienophile in an inverse-electron-demand Diels-Alder reaction with the tetrazine, followed by the extrusion of dinitrogen gas to form a stable pyrazole or pyridazine derivative. The small size of the isocyano group minimizes potential perturbation of the biomolecule's structure and function. nih.gov
Beyond cycloadditions, isocyanide-based MCRs like the Ugi and Passerini reactions can also be adapted for bioconjugation, allowing for the site-specific modification of proteins by linking multiple fragments in one step. frontiersin.orgnih.gov These methodologies underscore the potential of incorporating the this compound moiety into chemical probes designed for advanced biological studies.
The table below outlines key bioorthogonal reactions utilizing the isocyanide functional group.
| Reaction Name | Reaction Type | Key Features | Resulting Linkage |
| Isocyanide-Tetrazine Ligation | [4+1] Cycloaddition | Extremely fast kinetics, catalyst-free, turns on fluorescence of quenched probes | Stable pyrazole/pyridazine |
| Isocyanide-Chlorooxime Ligation | Nucleophilic addition/cyclization | Forms a stable oxadiazole linkage in live cells researchgate.net | Oxadiazole |
| Ugi/Passerini Bioconjugation | Multicomponent Reaction | Covalent linkage of multiple molecules to a biomolecule in one pot frontiersin.orgnih.gov | α-Acylamino amide / α-Acyloxy amide |
Emerging Technologies and Future Research Directions
Integration of Continuous Flow Chemistry for Enhanced Isocyanide Handling and Reaction Control
Isocyanides are valuable in organic synthesis, but their application can be limited by their poor stability, strong odors, and potential toxicity. rsc.orgrsc.orgresearchgate.netchemrxiv.org Continuous flow chemistry offers a robust solution to overcome these challenges by providing significant advantages in safety, efficiency, and scalability. soci.orgamt.ukmt.com
Flow reactors, which are significantly smaller than batch reactors for the same throughput, enhance safety by minimizing the volume of hazardous reagents and intermediates present at any given time. soci.orgpatsnap.com This is particularly crucial for reactions that are highly exothermic or involve the evolution of gas. vapourtec.com The high surface-area-to-volume ratio in flow reactors allows for superior heat transfer and precise temperature control, mitigating the risk of runaway reactions. soci.orgpatsnap.comvapourtec.com
Key Advantages of Continuous Flow Chemistry for Isocyanide Synthesis:
| Feature | Advantage | Reference |
| Reduced Reaction Volume | Minimizes the inventory of hazardous materials, enhancing safety. | soci.orgpatsnap.comvapourtec.com |
| Superior Heat Transfer | Allows for excellent control of exothermic reactions. | amt.ukvapourtec.com |
| Precise Parameter Control | Enables constant and homogenous temperature and concentration profiles. | soci.orgamt.uk |
| Process Intensification | Facilitates faster reactions and rapid scale-up by extending operation time. | soci.orgvapourtec.com |
| Integration of Processes | Allows for in-line synthesis, purification, and subsequent reactions, reducing handling. | rsc.orgrsc.org |
Photocatalytic Approaches for Sustainable Isocyanide Transformations
Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, and its application to isocyanide chemistry is a rapidly growing field. nih.govacs.org This approach utilizes light energy to drive chemical reactions under mild conditions, often offering alternative reactivity pathways compared to traditional thermal methods. nih.gov
Recent studies have demonstrated that aromatic isocyanides can themselves act as visible-light photocatalysts. nih.govacs.orguniupo.it They can participate in the oxidative functionalization of C(sp³)–H bonds, for example, in the cross-dehydrogenative coupling of tertiary amines with isocyanides and water to produce amides in high yields. nih.govacs.org This reactivity proceeds through the direct photoexcitation of the aromatic isocyanide. nih.govacs.org
Furthermore, photocatalysis enables the use of isocyanides as radical acceptors. acs.orgresearchgate.net In a typical mechanism, a photocatalyst, upon irradiation with visible light, can generate an alkyl radical from an organic halide. This radical then adds to the isocyanide to form a key imidoyl radical intermediate, which can be further transformed into valuable products like secondary amides. acs.orgresearchgate.net
Examples of Photocatalytic Isocyanide Reactions:
| Reaction Type | Key Features | Potential Product from 1-Isocyano-3-phenoxybenzene | Reference |
| C-H Functionalization | Aromatic isocyanide acts as a photocatalyst; mild, metal-free conditions. | Amides | nih.govacs.org |
| Amide Synthesis | Uses electron-poor organic bromides and an external photocatalyst. | Secondary amides | acs.orgresearchgate.net |
| Cascade Cyclization | Aryl radicals couple with isocyanides to form heteroaromatic compounds. | Arylated heterocycles | researchgate.net |
Given its aromatic structure, this compound could potentially be harnessed both as a substrate and as a photocatalyst in such transformations. This dual role opens up new avenues for creating complex molecules in a more sustainable manner, avoiding harsh reagents and high temperatures.
Development of Green and Environmentally Benign Synthetic Methodologies for Isocyanides
The traditional synthesis of isocyanides often involves the dehydration of N-substituted formamides using stoichiometric amounts of hazardous reagents like phosphorus oxychloride (POCl₃), phosgene, or diphosgene in chlorinated solvents like dichloromethane (B109758) (DCM). mdpi.comrsc.orgnih.govrsc.org These methods generate significant chemical waste and pose safety risks. rsc.org A key area of future research is the development of greener and more sustainable synthetic protocols.
Significant progress has been made in identifying less toxic and more environmentally friendly dehydrating agents. One promising alternative is p-toluenesulfonyl chloride (p-TsCl), which is less toxic than POCl₃, easier to handle, and can be used in more sustainable solvents like dimethyl carbonate (DMC). rsc.org Studies have shown that using p-TsCl can lead to high yields (up to 98%) and significantly lower E-factors (a measure of waste generated), making it an economically and environmentally attractive option. rsc.orgresearchgate.net
Another innovative approach is the use of mechanochemistry, which involves conducting reactions by grinding solid reactants together, often in the absence of a solvent. nih.gov A mechanochemical route for isocyanide synthesis from formamides using p-TsCl and a solid base like sodium carbonate has been developed, offering a straightforward, solvent-free procedure. nih.gov
Comparison of Synthetic Methods for Isocyanides:
| Method | Dehydrating Agent | Solvent | Key Advantages | Reference |
| Traditional Ugi | POCl₃ / Phosgene | Dichloromethane | Broad applicability | mdpi.comrsc.org |
| Improved Protocol | POCl₃ | Triethylamine (B128534) (as solvent) | Fast (<5 min), high purity, minimal waste | mdpi.com |
| Green Protocol | p-TsCl | Dimethyl Carbonate | Higher yields, low E-factor, safer reagent | rsc.orgresearchgate.net |
| Aqueous Micellar | p-TsCl | Water with surfactant | Avoids hazardous organic solvents | uniupo.it |
| Mechanochemical | p-TsCl | Solvent-free | Eliminates bulk solvent waste, simple work-up | nih.gov |
Applying these green methodologies to the synthesis of this compound would significantly reduce the environmental footprint of its production, aligning with the principles of sustainable chemistry. rsc.orgsci-hub.se
Exploration of Unconventional Reactivity Modes and Novel Catalytic Systems
The isocyanide functional group is often described as a chameleon due to its unique electronic structure, featuring two resonance forms that impart both nucleophilic and electrophilic character to the terminal carbon. nih.govwikipedia.orgnih.gov This ambiphilic nature allows isocyanides to participate in a wide array of reactions beyond classical multicomponent reactions. nih.govnih.gov
Future research will continue to explore this unconventional reactivity, particularly through the use of novel catalytic systems. Transition metal catalysis, especially with palladium, has been instrumental in developing new isocyanide insertion reactions. nih.govsioc-journal.cnvu.nl In these processes, the isocyanide acts as a versatile C1 building block, inserting into a metal-carbon or metal-heteroatom bond to rapidly build molecular complexity. nih.govsioc-journal.cn This strategy allows for the synthesis of diverse nitrogen-containing compounds, such as imines, amides, and various heterocycles. sioc-journal.cnvu.nl
Unconventional Reactivity Modes of Isocyanides:
| Reactivity Mode | Description | Catalytic System | Potential Products | Reference |
| Imidoylative Cross-Coupling | Insertion of isocyanide into two coupling partners. | Palladium | Ketimines, amides, heterocycles | nih.govvu.nl |
| Radical Acceptor (Somophile) | Addition of a radical species to the terminal carbon to form an imidoyl radical. | Photocatalysts | Amides, keto-amides | nih.govacs.org |
| α-Adduct Formation | Simultaneous reaction with an electrophile and a nucleophile at the carbon atom. | Acid/Base | Peptidomimetics (Ugi/Passerini reactions) | nih.gov |
| Ligand in Coordination Chemistry | Coordination to metal centers, activating the isocyano group for insertion. | Various transition metals | Covalent inhibitors for metalloproteins | acs.org |
The exploration of these reactivity modes with this compound could lead to the discovery of novel molecular scaffolds with potential applications in medicinal chemistry and materials science. researchgate.netresearchgate.netscispace.com The ability to fine-tune the electronic properties of the isocyanide by varying its substituents makes it a valuable tool for designing new catalysts and reactions. acs.org
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 1-Isocyano-3-phenoxybenzene, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of isocyanobenzene derivatives typically involves palladium-catalyzed cross-coupling or Ullmann-type reactions. Optimization requires systematic variation of catalysts (e.g., Pd(PPh₃)₄), solvents (DMF or THF), and temperature (80–120°C). Kinetic studies via NMR or HPLC can monitor intermediate formation, while TLC or GC-MS ensures purity . For reproducibility, document stoichiometric ratios and inert atmosphere conditions rigorously.
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- FTIR : Confirm the isocyano group (2100–2150 cm⁻¹) and phenoxy C-O stretch (1250 cm⁻¹) .
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–7.5 ppm) and isocyano carbon (δ 120–135 ppm) using DEPT or HSQC .
- HPLC-PDA : Assess purity with reverse-phase C18 columns (acetonitrile/water gradient) .
- X-ray crystallography : Resolve stereochemical ambiguities in crystalline derivatives .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods for synthesis and purification. Personal protective equipment (PPE) must include nitrile gloves, lab coats, and ANSI-approved goggles. Install closed-system reactors to minimize vapor exposure, and equip labs with emergency showers/eyewash stations. Regularly monitor air quality using gas detectors for isocyanate leaks .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Dose-Response Studies : Use standardized assays (e.g., MIC for antimicrobial activity) across multiple cell lines to isolate compound-specific effects .
- Metabolomic Profiling : LC-MS/MS can identify metabolite interference in activity assays .
- Structural-Activity Relationships (SAR) : Compare crystallographic data with bioassay results to pinpoint substituent effects .
Q. What computational strategies predict the reactivity of this compound in novel cycloaddition reactions?
- Methodological Answer :
- DFT Calculations : Optimize transition states (e.g., B3LYP/6-31G*) to model [2+2] or [4+1] cycloadditions .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways using AMBER or GROMACS .
- Machine Learning : Train models on existing cycloaddition datasets to predict regioselectivity .
Q. How can the FINER criteria be applied to formulate rigorous research questions for isocyanobenzene-based drug discovery?
- Methodological Answer :
- Feasible : Prioritize derivatives with synthetic accessibility (e.g., <5 steps) and commercial availability of precursors .
- Novel : Explore understudied targets (e.g., bacterial efflux pumps) via literature gap analysis .
- Ethical : Adhere to OECD guidelines for in vitro toxicity testing before animal studies .
- Relevant : Align with global health priorities (e.g., antimicrobial resistance) .
Data Analysis and Validation
Q. What statistical approaches validate the reproducibility of synthetic yields for this compound?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test interactions between temperature, catalyst loading, and solvent polarity .
- ANOVA : Compare batch-to-batch variability (n ≥ 3 replicates) .
- QbD Principles : Define critical quality attributes (CQAs) for regulatory compliance .
Q. How can researchers leverage hybrid spectroscopic techniques to elucidate degradation pathways of this compound?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
